2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is an organic compound that features a thiophene ring substituted with a chlorine atom and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves the following steps:
Formation of the Acenaphthylene Derivative: The starting material, 1,2-dihydroacenaphthylene, is prepared through the hydrogenation of acenaphthylene.
Acylation Reaction: The acenaphthylene derivative undergoes an acylation reaction with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the acenaphthylene moiety using reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the material’s conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(5-methylthiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-16-9-7-13(22-16)10-17(21)20-15-8-6-12-5-4-11-2-1-3-14(15)18(11)12/h1-3,6-9H,4-5,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFPRAJZLDOVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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